REACTION_CXSMILES
|
[NH3:1].Cl[S:3]([C:6]1[CH:7]=[CH:8][C:9]([OH:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12])(=[O:5])=[O:4]>CC(C)=O>[OH:15][C:9]1[CH:8]=[CH:7][C:6]([S:3](=[O:5])(=[O:4])[NH2:1])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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N
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Name
|
|
Quantity
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107 mmol
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Type
|
reactant
|
Smiles
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ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)O
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Argon gas was then bubbled through the reaction mixture for 1 h
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Duration
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1 h
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Type
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CUSTOM
|
Details
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to purge excess ammonia
|
Type
|
ADDITION
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Details
|
The mixture was then diluted with water
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Type
|
ADDITION
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Details
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the pH adjusted to pH 14 by addition of 5 M aq NaOH solution
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Type
|
EXTRACTION
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Details
|
the mixture was then extracted with ether/ethyl acetate (1:1)
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Type
|
EXTRACTION
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Details
|
extracted twice with THF
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined THF extracts were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
by drying of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)S(N)(=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |